molecular formula C17H19O4P B14277657 Acetic acid;3-diphenylphosphorylprop-2-en-1-ol CAS No. 140172-68-5

Acetic acid;3-diphenylphosphorylprop-2-en-1-ol

Cat. No.: B14277657
CAS No.: 140172-68-5
M. Wt: 318.30 g/mol
InChI Key: SDARNVCDGPGXDR-UHFFFAOYSA-N
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Description

Acetic acid;3-diphenylphosphorylprop-2-en-1-ol is an organic compound that features both acetic acid and diphenylphosphoryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-diphenylphosphorylprop-2-en-1-ol typically involves the reaction of acetic acid with 3-diphenylphosphorylprop-2-en-1-ol under controlled conditions. One common method involves the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran to ensure the purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-diphenylphosphorylprop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;3-diphenylphosphorylprop-2-en-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which acetic acid;3-diphenylphosphorylprop-2-en-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diphenylphosphoryl group can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread use in industry and research.

    Diphenylphosphine oxide: A related compound with similar structural features but different reactivity.

Uniqueness

Acetic acid;3-diphenylphosphorylprop-2-en-1-ol is unique due to the presence of both acetic acid and diphenylphosphoryl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in synthesis and research .

Properties

CAS No.

140172-68-5

Molecular Formula

C17H19O4P

Molecular Weight

318.30 g/mol

IUPAC Name

acetic acid;3-diphenylphosphorylprop-2-en-1-ol

InChI

InChI=1S/C15H15O2P.C2H4O2/c16-12-7-13-18(17,14-8-3-1-4-9-14)15-10-5-2-6-11-15;1-2(3)4/h1-11,13,16H,12H2;1H3,(H,3,4)

InChI Key

SDARNVCDGPGXDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)P(=O)(C=CCO)C2=CC=CC=C2

Origin of Product

United States

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